molecular formula C14H10O4 B13156130 1,3,8-Trihydroxyanthracen-9(10H)-one CAS No. 61350-18-3

1,3,8-Trihydroxyanthracen-9(10H)-one

Cat. No.: B13156130
CAS No.: 61350-18-3
M. Wt: 242.23 g/mol
InChI Key: TZJBEQIZVMWRIY-UHFFFAOYSA-N
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Description

1,3,8-Trihydroxyanthracen-9(10H)-one is a chemical compound with the molecular formula C14H8O5 It is a derivative of anthracene, characterized by the presence of three hydroxyl groups and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8-Trihydroxyanthracen-9(10H)-one typically involves the hydroxylation of anthracene derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions to introduce hydroxyl groups at specific positions on the anthracene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the selective hydroxylation of the anthracene core.

Chemical Reactions Analysis

Types of Reactions

1,3,8-Trihydroxyanthracen-9(10H)-one undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of anthraquinones.

    Reduction: Formation of tetrahydroxyanthracene derivatives.

    Substitution: Formation of halogenated anthracene derivatives.

Scientific Research Applications

1,3,8-Trihydroxyanthracen-9(10H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1,3,8-Trihydroxyanthracen-9(10H)-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes. The compound’s ability to undergo oxidation and reduction makes it a potential candidate for modulating oxidative stress in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,3,8-Trihydroxyanthraquinone: Similar structure but with a quinone group instead of a ketone.

    1,3,8-Trihydroxyanthracene: Lacks the ketone group, making it less reactive in certain chemical reactions.

Uniqueness

1,3,8-Trihydroxyanthracen-9(10H)-one is unique due to the presence of both hydroxyl and ketone groups, which confer distinct chemical reactivity and potential biological activity. Its ability to participate in various redox reactions and form stable complexes with metal ions sets it apart from other similar compounds.

Properties

CAS No.

61350-18-3

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

1,3,8-trihydroxy-10H-anthracen-9-one

InChI

InChI=1S/C14H10O4/c15-9-5-8-4-7-2-1-3-10(16)12(7)14(18)13(8)11(17)6-9/h1-3,5-6,15-17H,4H2

InChI Key

TZJBEQIZVMWRIY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)O

Origin of Product

United States

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